molecular formula C10H12Br2ClN B13996557 N,N-bis(2-bromoethyl)-4-chloroaniline CAS No. 64977-12-4

N,N-bis(2-bromoethyl)-4-chloroaniline

Cat. No.: B13996557
CAS No.: 64977-12-4
M. Wt: 341.47 g/mol
InChI Key: WBIZQZAVAKXXTG-UHFFFAOYSA-N
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Description

N,N-bis(2-bromoethyl)-4-chloroaniline ( 64977-12-4, Molecular Formula: C 10 H 12 Br 2 ClN) is a versatile nitrogen mustard derivative valued in organic and medicinal chemistry research. Its structure features a 4-chloroaniline core functionalized with two 2-bromoethyl groups, conferring properties as a potent alkylating agent and a versatile synthetic building block . This compound serves as a critical precursor in the synthesis of complex macrocycles and has been investigated for its potential as an anticancer drug due to its ability to interact with biological molecules . The molecular scaffold is related to compounds studied for anti-adrenaline and anti-noradrenalin activities . Synthetic protocols often begin with the corresponding N,N-bis(2-hydroxyethyl)aniline derivative, which is subsequently halogenated to yield the final product . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64977-12-4

Molecular Formula

C10H12Br2ClN

Molecular Weight

341.47 g/mol

IUPAC Name

N,N-bis(2-bromoethyl)-4-chloroaniline

InChI

InChI=1S/C10H12Br2ClN/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2

InChI Key

WBIZQZAVAKXXTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCBr)CCBr)Cl

Origin of Product

United States

Synthetic Methodologies for N,n Bis 2 Bromoethyl 4 Chloroaniline and Its Analogs

Direct Synthesis Strategies for N,N-bis(2-bromoethyl)-4-chloroaniline

The primary route for synthesizing this compound is a two-step process that begins with the hydroxyethylation of 4-chloroaniline (B138754), followed by the bromination of the resulting diol.

Precursor-Based Approaches and Reaction Pathways

The synthesis commences with the precursor 4-chloroaniline. The first step involves the N,N-dialkylation of 4-chloroaniline to produce the intermediate, N,N-bis(2-hydroxyethyl)-4-chloroaniline. This reaction is typically achieved by treating 4-chloroaniline with two equivalents of ethylene (B1197577) oxide. google.com An alternative, though less direct, method involves reacting 4-chloroaniline with 2-chloroethanol. google.comresearchgate.net

The subsequent and final step is the conversion of the dihydroxy intermediate to the target compound, this compound. This is a halogenation reaction where the hydroxyl groups are replaced by bromine atoms. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). masterorganicchemistry.com The reaction mechanism involves the activation of the alcohol by PBr₃, which converts the hydroxyl group into a good leaving group. A subsequent Sₙ2 backside attack by the bromide ion results in the formation of the alkyl bromide with an inversion of configuration. masterorganicchemistry.com Thionyl chloride (SOCl₂) can be used in a similar fashion to produce the corresponding dichloro analog. masterorganicchemistry.comgoogle.com

Hydroxyethylation: 4-Chloroaniline + 2 Ethylene Oxide → N,N-bis(2-hydroxyethyl)-4-chloroaniline

Bromination: N,N-bis(2-hydroxyethyl)-4-chloroaniline + PBr₃ → this compound

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time.

For the initial hydroxyethylation step, controlling the stoichiometry of ethylene oxide is important to ensure the formation of the bis-hydroxyethyl derivative while minimizing side products. The reaction temperature is also carefully managed to control the exothermic nature of the ring-opening reaction of ethylene oxide.

In the subsequent bromination step, the choice of the halogenating agent significantly impacts the reaction's efficiency. While PBr₃ is widely used, other reagents can also be employed. The reaction is often carried out in a suitable solvent and may require heating to proceed to completion. The table below outlines typical conditions for the key reaction steps.

StepReactantsReagents/CatalystsSolventTemperatureKey Considerations
Hydroxyethylation4-Chloroaniline, Ethylene Oxide--Controlled, often cooled initiallyPrecise stoichiometry to avoid mono- or poly-alkoxylation.
BrominationN,N-bis(2-hydroxyethyl)-4-chloroanilinePhosphorus Tribromide (PBr₃)Toluene or other inert solvents~65-75°CSlow addition of the diol to the brominating agent is often preferred. google.com

Derivatization and Functionalization of the 4-Chloroaniline Moiety

The 4-chloroaniline structure serves as a versatile scaffold that can be modified at either the aromatic ring or the nitrogen atom to generate a diverse range of analogs with altered chemical properties.

Modifications at the Aromatic Ring for Enhanced Reactivity

The aromatic ring of 4-chloroaniline and its derivatives is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups. wikipedia.orgmasterorganicchemistry.com The existing amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Since the para position is already occupied by a chlorine atom, substitutions primarily occur at the ortho position.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a nitrating mixture (e.g., nitric acid and sulfuric acid) can introduce a nitro group (-NO₂) onto the ring. For N,N-dialkylanilines, the strong acidic conditions can protonate the amino group, forming an anilinium ion, which is a meta-directing deactivator. learncbse.instackexchange.com This can lead to a mixture of products. To achieve selective ortho or para nitration, the amino group is often first protected by acylation. stackexchange.com

Halogenation: Further halogenation, such as bromination using bromine water, can occur readily due to the activated nature of the aniline (B41778) ring, potentially leading to polysubstitution. byjus.com For controlled monohalogenation, a Lewis acid catalyst like FeCl₃ or AlCl₃ is typically used. masterorganicchemistry.com

ReactionReagentsTypical Product(s)Reference
NitrationHNO₃, H₂SO₄4-Chloro-3-nitroaniline
BrominationBr₂, FeBr₃2-Bromo-4-chloroaniline masterorganicchemistry.com
PolybrominationAqueous Bromine2,6-Dibromo-4-chloroaniline byjus.com

Functionalization at the Nitrogen Atom to Introduce New Moieties

The nitrogen atom of 4-chloroaniline is a nucleophilic center that can be functionalized with various electrophiles to introduce new moieties. This approach is fundamental to creating a wide array of N-substituted aniline derivatives.

A common reaction is N-alkylation. For instance, reacting 4-chloroaniline with allyl halides, such as allyl bromide, yields N-allyl-4-chloroaniline. researchgate.net This reaction is often performed in the presence of a base like potassium carbonate to neutralize the hydrogen halide byproduct. A significant challenge in this synthesis is preventing the formation of the N,N-diallyl byproduct. researchgate.net Methodologies such as using ultrasonication have been developed to improve reaction times and yields.

Design and Synthesis of Structurally Related N-Substituted Aniline Derivatives

The synthetic strategies discussed can be extended to design and synthesize a broad spectrum of structurally related N-substituted aniline derivatives. By varying both the aniline core and the substituents on the nitrogen atom, a large library of compounds can be generated.

The synthesis of N,N-disubstituted anilines can be achieved through various methods. One general approach involves the reaction of anilines with alkyl halides in the presence of a base. tandfonline.com Another strategy is the Smiles rearrangement, which provides a metal-free method for synthesizing N-alkyl anilines from aryl sulfonyl chlorides and alkyl amines. acs.orgderpharmachemica.com

Furthermore, by starting with different substituted anilines (e.g., toluidine, bromoaniline) and employing the same hydroxyethylation and halogenation sequence, a variety of analogs of this compound can be produced. The table below showcases a selection of such derivatives.

Aniline PrecursorN-SubstituentsResulting Derivative ClassSynthetic Method
4-Bromoaniline-CH₂CH=CH₂, -CH₂CH=CH₂N,N-diallyl-4-bromoanilineN-alkylation with allyl bromide
4-Fluoroaniline-CH₂CH=CH₂, -CH₂CH=CH₂N,N-diallyl-4-fluoroanilineN-alkylation with allyl bromide
4-Toluidine-CH₂CH₂OH, -CH₂CH₂OHN,N-bis(2-hydroxyethyl)-4-toluidineReaction with ethylene oxide google.com
Aniline-CH₂CH₂Br, -CH₂CH₂BrN,N-bis(2-bromoethyl)anilineHydroxyethylation followed by bromination

These synthetic methodologies provide a versatile platform for creating a diverse array of functionalized aniline compounds tailored for various applications in chemical research.

Exploration of Bromoethyl Group Variations and Their Impact on Reactivity

The reactivity of nitrogen mustards like this compound is fundamentally linked to their ability to form a highly electrophilic aziridinium (B1262131) cation through intramolecular cyclization. biointerfaceresearch.comresearchgate.net This process involves the nitrogen atom's lone pair of electrons attacking the β-carbon of the haloethyl group, displacing the halide ion. mdpi.com The resulting strained three-membered ring is a potent alkylating agent, readily reacting with nucleophiles such as the N7 position of guanine (B1146940) in DNA. biointerfaceresearch.comnih.gov

The nature of the halogen atom in the 2-haloethyl group is a critical determinant of the compound's reactivity. Bromine is a more effective leaving group than chlorine due to its larger atomic size and lower bond energy with carbon. Consequently, N,N-bis(2-bromoethyl) derivatives are generally more reactive and less stable than their N,N-bis(2-chloroethyl) counterparts. This increased reactivity stems from a faster rate of aziridinium ion formation.

Table 1: Factors Influencing the Reactivity of N,N-bis(2-haloethyl)-4-chloroaniline Analogs
Structural VariationEffect on Nitrogen NucleophilicityRate of Aziridinium Ion FormationOverall Reactivity
Replacement of Bromoethyl with ChloroethylNo direct effectDecreased (Cl is a poorer leaving group)Decreased
Replacement of 4-chloro substituent with an electron-donating group (e.g., -CH₃)IncreasedIncreasedIncreased
Replacement of 4-chloro substituent with a stronger electron-withdrawing group (e.g., -NO₂)DecreasedDecreasedDecreased

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are crucial in chemical biology and medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For aniline mustards, SAR studies aim to correlate modifications in the molecule's structure with its efficacy and selectivity. The synthesis of analogs of this compound for SAR studies involves systematic alterations to both the aromatic ring and the haloethyl side chains.

The synthetic methodology described previously provides a robust platform for generating these analogs. By starting with a variety of substituted anilines, researchers can introduce a range of functional groups onto the aromatic ring. These modifications are designed to probe the effects of electronics and lipophilicity on the compound's biological performance.

For instance, introducing electron-donating groups (like methoxy (B1213986) or methyl) or additional electron-withdrawing groups (like nitro) at different positions on the aniline ring can systematically alter the reactivity of the mustard moiety. biointerfaceresearch.com The synthesis of these analogs follows the same two-step process of N-dihydroxyethylation followed by halogenation.

SAR studies on aniline mustards have revealed key relationships between their chemical properties and biological function. For example, the lipophilicity of the molecule, often influenced by the substituents on the aromatic ring, plays a significant role in its ability to cross cell membranes and reach its intracellular target. Similarly, the electronic nature of these substituents directly modulates the alkylating reactivity, which is often correlated with cytotoxic potency. nih.gov The goal is to identify analogs with an optimal balance of these properties to enhance therapeutic potential.

Table 2: Synthetic Strategy for SAR Analogs of this compound
Desired Analog FeatureStarting MaterialKey Synthetic StepsProperty Investigated in SAR
Increased Reactivity4-Methylaniline1. Reaction with ethylene oxide 2. Reaction with PBr₃Electronic Effects (Electron-donating group)
Decreased Reactivity4-Nitroaniline1. Reaction with ethylene oxide 2. Reaction with PBr₃Electronic Effects (Electron-withdrawing group)
Altered Lipophilicity4-Butylaniline1. Reaction with ethylene oxide 2. Reaction with PBr₃Lipophilicity/Hydrophobicity
Modified Halogen Reactivity4-Chloroaniline1. Reaction with ethylene oxide 2. Reaction with SOCl₂Leaving Group Ability (Cl vs. Br)

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within N,N-bis(2-bromoethyl)-4-chloroaniline. Although a specific experimental spectrum for this compound is not publicly documented, the expected vibrational modes can be predicted based on its structure.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: Arising from the ethylene (B1197577) groups, these stretches are expected between 2850 and 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple bands are anticipated in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-N Stretch: The tertiary aromatic amine C-N stretching vibration is expected around 1350 cm⁻¹.

C-Cl Stretch: A strong band corresponding to the C-Cl bond stretch is typically found in the 1000-1100 cm⁻¹ range for chloroarenes.

C-Br Stretch: The C-Br stretching vibrations from the bromoethyl groups are expected in the lower frequency region, generally between 500 and 600 cm⁻¹.

These assignments are based on established group frequencies observed in related molecules such as 4-chloroaniline (B138754) and various bromoalkanes. chemicalbook.comnist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy provides definitive evidence of the molecular framework by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei. While specific data for the 4-chloro derivative is unavailable, the NMR data for the closely related N,N-bis(2-bromoethyl)aniline offers significant insight. researchgate.net

For N,N-bis(2-bromoethyl)aniline in CDCl₃, the following signals are reported: researchgate.net

¹H NMR: Two triplets are observed for the ethyl chains. The triplet at δ 3.47 ppm corresponds to the four protons of the -CH₂Br groups, while the triplet at δ 3.79 ppm is assigned to the four protons of the -CH₂N groups. The aromatic protons appear as a doublet at δ 6.75 ppm (ortho), a triplet at δ 6.84 ppm (para), and a multiplet at δ 7.30 ppm (meta). researchgate.net

¹³C NMR: The aliphatic carbons are observed at δ 27.95 ppm (-CH₂Br) and δ 53.47 ppm (-CH₂N). The aromatic carbons show signals at δ 112.35 (ortho), δ 118.43 (para), δ 129.80 (meta), and δ 145.14 (ipso, C-N). researchgate.net

For this compound, the signals for the bromoethyl groups would be similar. However, the aromatic region would be simplified due to symmetry. The protons ortho and meta to the amino group would each appear as a doublet. The introduction of the electron-withdrawing chlorine atom at the para position would be expected to deshield the aromatic protons and carbons, causing a downfield shift in their respective signals compared to the non-chlorinated analog.

Table 1: Comparative NMR Data of N,N-bis(2-bromoethyl)aniline and Predicted Shifts for its 4-Chloro Analog
Assignment N,N-bis(2-bromoethyl)aniline ¹H NMR (δ ppm) researchgate.netN,N-bis(2-bromoethyl)aniline ¹³C NMR (δ ppm) researchgate.netPredicted Effect of 4-Chloro Group
-CH₂N3.79 (t)53.47Minor change
-CH₂Br3.47 (t)27.95Minor change
Aromatic H (ortho to N)6.75 (d)112.35Downfield shift, appears as a doublet
Aromatic H (meta to N)7.30 (m)129.80Downfield shift, appears as a doublet
Aromatic C (para to N)6.84 (t)118.43Substituted by Cl; signal absent in ¹H
Aromatic C (ipso to N)-145.14Minor shift
Aromatic C (ipso to Cl)--Expected around 125-130 ppm

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study fragmentation patterns, which aids in structural confirmation. The exact molecular weight of this compound is approximately 340.9 g/mol . Due to the presence of chlorine and bromine, the molecular ion peak (M⁺) in a mass spectrum would appear as a characteristic cluster of isotopic peaks. The primary isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and for bromine, they are ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This would result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens.

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: The bond between the nitrogen and the ethyl group can break, leading to the loss of a bromoethyl radical (•CH₂CH₂Br) or cleavage between the two carbons of the side chain.

Loss of Halogens: Fragmentation may involve the loss of a bromine atom (Br•) or a chlorine atom (Cl•), though the latter is less common for aryl chlorides.

Formation of an Aziridinium (B1262131) Ion: Intramolecular cyclization of one of the bromoethyl arms could form a stable aziridinium cation, which is a characteristic fragmentation pathway for nitrogen mustards.

The resulting mass spectrum would provide a unique fingerprint for the molecule, confirming its elemental composition and structural features.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, the published structure of its parent compound, N,N-bis(2-bromoethyl)aniline, serves as an excellent model. researchgate.net

In the crystal structure of N,N-bis(2-bromoethyl)aniline, the molecules are organized into a three-dimensional supramolecular architecture. researchgate.net This packing is primarily directed by weak intermolecular C-H···Br hydrogen bonds. researchgate.net In this interaction, a hydrogen atom from an ethyl group of one molecule interacts with a bromine atom of a neighboring molecule, with an H···Br distance of 3.05 Å. researchgate.net

The crystal structure of N,N-bis(2-bromoethyl)aniline reveals key geometrical features that are likely conserved in the 4-chloro analog. The geometry around the central nitrogen atom is nearly trigonal planar, with bond angles [C(phenyl)-N-C(ethyl) = 120.7° and C(ethyl)-N-C(ethyl) = 118.6°] consistent with sp² hybridization due to the conjugation of the nitrogen lone pair with the aromatic ring. researchgate.net The molecule possesses a twofold rotation axis that passes through the N-C(phenyl) bond. researchgate.net The two bromoethyl side chains adopt a specific conformation defined by the torsion angles.

The addition of a chlorine atom at the para-position is not expected to significantly alter the local geometry around the nitrogen atom or the fundamental conformation of the bromoethyl groups. However, it would remove the twofold molecular symmetry observed in the parent aniline (B41778).

Table 2: Selected Geometrical Parameters for N,N-bis(2-bromoethyl)aniline researchgate.net
Parameter Value
Bond Angles (°)
C(phenyl)-N1-C(ethyl)120.7 (3)
C(ethyl)-N1-C(ethyl)118.6 (6)
Torsion Angles (°)
C(phenyl)-C-N-C(ethyl)9.0 (3)
Br-C-C-N59.5 (6)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Ab Initio methods, are fundamental to elucidating the electronic structure of molecules. DFT has been widely used for studying nitrogen mustards and halogenated anilines due to its balance of computational cost and accuracy. benthamdirect.comdntb.gov.ua These calculations would provide a detailed picture of the electron distribution and orbital energies within the N,N-bis(2-bromoethyl)-4-chloroaniline molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, as the lone pair of electrons on the nitrogen and the π-system of the ring are the most electron-rich parts of the molecule. The electron-donating nature of the amino group enhances the energy of the HOMO. Conversely, the electron-withdrawing chloro and bromoethyl groups would lower the energy of the LUMO, which is anticipated to be distributed over the aromatic ring and the C-Br bonds.

A smaller HOMO-LUMO gap suggests higher reactivity. In related chloroaniline compounds, the HOMO-LUMO gap is a significant factor in determining their electronic properties and reactivity. researchgate.netsci-hub.st It is expected that this compound would possess a moderate HOMO-LUMO gap, indicating a balance between stability and the reactivity characteristic of nitrogen mustards. benthamdirect.com

Table 1: Expected Frontier Molecular Orbital Characteristics for this compound

Parameter Expected Value/Characteristic Rationale based on Analogous Compounds
HOMO Energy Relatively High Influence of the electron-donating amino group and aniline π-system.
LUMO Energy Relatively Low Influence of electron-withdrawing halogen substituents (Cl and Br).
HOMO-LUMO Gap (ΔE) Moderate A smaller gap indicates higher chemical reactivity and lower kinetic stability.
HOMO Localization Aniline ring and Nitrogen atom Typical for aniline derivatives. sci-hub.st

| LUMO Localization | Aromatic ring and C-Br bonds | Common for halogenated aromatic compounds. |

This table is predictive and based on theoretical principles and studies of similar molecules. Specific energy values would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netrsc.org The MESP map visualizes the charge distribution, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP surface would likely show the most negative potential (red) around the nitrogen atom due to its lone pair of electrons, and also on the aromatic ring at the ortho and para positions relative to the amino group, although the para position is blocked by chlorine. The chlorine atom itself would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl groups and potentially a "sigma-hole" of positive potential on the bromine atoms along the C-Br bond axis, making them susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions. rsc.org

Conformational Landscapes and Energy Minimization Studies

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

The key flexible parts of this molecule are the two bromoethyl side chains attached to the nitrogen atom. Rotation around the C-N and C-C bonds of these chains will lead to various conformers. Energy minimization studies, often performed with DFT or molecular mechanics, would identify the lowest energy (most stable) conformations. It is expected that steric hindrance between the two bromoethyl groups and the aromatic ring will play a significant role in determining the preferred geometry. Studies on other N,N-disubstituted anilines have shown that intramolecular interactions can lead to specific low-energy conformations. nih.gov The planarity of the nitrogen atom is also a point of interest; crystallographic data on the parent compound, N,N-bis(2-bromoethyl)aniline, shows a nearly trigonal planar geometry around the nitrogen, suggesting sp2 character due to conjugation with the phenyl ring. nih.govresearchgate.net

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure, stability, and interactions of molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. researchgate.net By locating bond critical points (BCPs) in the electron density between atoms, one can characterize the type of interaction.

A QTAIM analysis of this compound would provide quantitative data on its chemical bonds. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would classify the bonds. For instance, the C-C and C-H bonds would show characteristics of covalent bonds (high ρ, negative ∇²ρ). The C-N bond would exhibit significant covalent character. The C-Cl and C-Br bonds would show polar covalent character. QTAIM is also exceptionally useful for identifying and characterizing weaker non-covalent interactions, such as intramolecular hydrogen bonds, which might exist between a hydrogen on an ethyl chain and a halogen atom. Studies on substituted anilines have successfully used QTAIM to relate electronic properties to chemical characteristics like basicity. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound

Non-Covalent Interaction (NCI) Plot Index

The Non-Covalent Interaction (NCI) index is a computational tool used in quantum chemistry to visualize and analyze weak, non-covalent interactions within and between molecules in three-dimensional space. wikipedia.orgmdpi.com This method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). nih.govnih.gov NCI analysis identifies regions of low electron density and small reduced density gradients, which are characteristic signatures of non-covalent interactions. nih.govresearchgate.net

The primary output of an NCI analysis is a 3D plot where non-covalent interactions are represented as isosurfaces. researchgate.net These surfaces are color-coded to differentiate the nature and strength of the interactions. The coloring is determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density itself (sign(λ₂)ρ). nih.gov This allows for a clear distinction between different types of contacts:

Strong, attractive interactions , such as hydrogen bonds, are typically shown in blue. researchgate.net

Weak, attractive interactions , like van der Waals forces, are represented in green. researchgate.net

Strong, repulsive interactions , which include steric clashes, are depicted in red. researchgate.net

For the compound this compound, NCI plot analysis can reveal a complex network of intramolecular interactions that contribute to its conformational stability. Given its structure, which includes a halogenated aromatic ring and flexible bromoethyl side chains, several types of non-covalent interactions can be anticipated. These interactions would include hydrogen bonds, halogen bonds, and van der Waals forces.

A theoretical NCI analysis of this compound would likely identify several key intramolecular contacts. The flexible bromoethyl arms could fold back towards the chloroaniline ring, creating a network of weak forces. The analysis would map out interactions such as those between the hydrogen atoms on the ethyl chains and the electronegative nitrogen, chlorine, and bromine atoms. Furthermore, dispersion forces between the alkyl chains and the aromatic ring would be visualized as broad, green-colored isosurfaces, indicating their van der Waals nature.

The table below details the expected non-covalent interactions for this compound, categorized by the type of interaction and the corresponding theoretical sign(λ₂)ρ values that would be observed in an NCI plot.

Interaction TypeAtoms InvolvedExpected sign(λ₂)ρ (a.u.)Interaction Nature
Hydrogen BondC-H···N-0.02 to -0.01Weakly Attractive
Halogen Bond / H-BondC-H···Cl-0.015 to -0.005Weakly Attractive
Halogen Bond / H-BondC-H···Br-0.015 to -0.005Weakly Attractive
van der WaalsAromatic Ring ··· Alkyl Chain-0.005 to 0.005Weak (Dispersive)
Steric RepulsionH···H (close contact)0.01 to 0.02Weakly Repulsive

This detailed visualization provides crucial insights into the forces governing the molecule's three-dimensional structure and stability, complementing data from other computational methods. chemrxiv.org

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions Involving Bromine Centers

The presence of two 2-bromoethyl groups attached to the aniline (B41778) nitrogen atom makes these aliphatic carbon centers susceptible to nucleophilic attack, leading to the displacement of the bromide ions. This reactivity is a hallmark of nitrogen mustards and their analogues. A significant reaction pathway for N,N-bis(2-bromoethyl)-4-chloroaniline is intramolecular cyclization. The lone pair of electrons on the nitrogen atom can attack one of the electrophilic carbons of the bromoethyl chains, forming a highly reactive aziridinium (B1262131) ion intermediate. This process is a first-order intramolecular nucleophilic substitution (SN1-type cyclization). researchgate.net This aziridinium cation is a potent alkylating agent, readily reacting with various nucleophiles.

In the absence of other strong nucleophiles, the second bromoethyl arm can participate in a subsequent intramolecular reaction, leading to the formation of a piperazine (B1678402) ring. This cyclization is a common strategy for the synthesis of N-aryl piperazines. For instance, the condensation of various substituted anilines with bis-(2-chloroethylamine) hydrochloride is a known method for preparing 1-substituted piperazine derivatives. globalresearchonline.net By analogy, this compound is expected to readily form 1-(4-chlorophenyl)piperazine (B178656) under appropriate conditions.

The bromine centers also readily undergo intermolecular nucleophilic substitution with a variety of nucleophiles. For example, reaction with secondary amines like morpholine (B109124) would be expected to yield the corresponding N,N'-disubstituted piperazine derivatives. The general mechanism for such reactions involves the nucleophilic attack of the amine on the carbon atom bearing the bromine, displacing the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProductReaction Type
Internal Nitrogen1-(4-chlorophenyl)aziridinium bromideIntramolecular Cyclization
WaterN,N-bis(2-hydroxyethyl)-4-chloroanilineHydrolysis
Secondary Amine (e.g., Piperidine)1-(4-chlorophenyl)-4-(piperidin-1-yl)piperazineIntermolecular Substitution

Role in Various Coupling Reactions in Organic Synthesis

The 4-chloroaniline (B138754) moiety of the molecule introduces the possibility of participating in various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org The chloro-substituted aromatic ring of this compound could potentially act as the aryl halide component in such a reaction, allowing for the introduction of a new amino group at the para-position to the bis(2-bromoethyl)amino group. The efficiency of this coupling would depend on the specific catalyst system (palladium precursor and ligand) and reaction conditions employed. Generally, aryl chlorides are less reactive than aryl bromides or iodides in these couplings, often requiring more specialized and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step. wikipedia.org

Another relevant transformation is the Ullmann condensation, a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, and amines. wikipedia.orgorganic-chemistry.org Similar to the Buchwald-Hartwig reaction, the chloroaromatic part of this compound could serve as the electrophilic partner. Traditional Ullmann reactions often require harsh conditions, but modern protocols with various ligands have expanded the scope and improved the mildness of this transformation. nih.gov

It is important to note that the bromoethyl groups are also reactive and could potentially interfere with these coupling reactions, either by reacting with the nucleophiles present or by interacting with the metal catalyst. Therefore, careful optimization of reaction conditions would be necessary to achieve selective coupling at the aryl chloride position.

Table 2: Potential Coupling Reactions
Reaction NameCatalystCoupling PartnerPotential Product
Buchwald-Hartwig AminationPalladium/LigandPrimary/Secondary AmineN-Aryl-N',N'-bis(2-bromoethyl)benzene-1,4-diamine
Ullmann CondensationCopper/LigandAlcohol/Thiol/Amine4-(Alkoxy/Thio/Amino)-N,N-bis(2-bromoethyl)aniline

Investigation of Reaction Pathways and Transition States

The study of reaction mechanisms, including the identification of intermediates and transition states, is crucial for understanding and optimizing chemical reactions. For this compound, a key reaction pathway for its alkylating activity is the aforementioned intramolecular cyclization to form an aziridinium ion. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of this process. rsc.org

Ab initio molecular dynamics simulations on similar nitrogen mustards have shown that the formation of the aziridinium ion is a concerted reaction involving neighboring-group participation from the tertiary nitrogen. nih.gov These studies have also highlighted the role of the solvent in stabilizing the transition state and the resulting ion pair. The calculated activation free energy for the cyclization of mechlorethamine, a related nitrogen mustard, was found to be in good agreement with experimental data. nih.gov

Transition state theory can be applied to model the kinetics of such reactions, providing a framework to calculate reaction rates based on the properties of the reactants and the transition state. rsc.org For the intramolecular cyclization of this compound, the transition state would involve the partial formation of the C-N bond and the partial cleavage of the C-Br bond, with a significant charge separation that would be heavily influenced by the solvent polarity.

Photochemical and Thermal Stability Under Controlled Laboratory Conditions

The stability of this compound under exposure to light and heat is an important aspect of its chemical profile. The chloroaniline moiety is known to be susceptible to photochemical degradation. Studies on the photolysis of chloroanilines in aqueous solutions have shown that they can undergo degradation upon exposure to sunlight. nih.govresearchgate.net The degradation pathways can be complex, involving the formation of various photoproducts, including dimeric structures. nih.gov The presence of photosensitizers, such as titanium dioxide, can accelerate the photodegradation process. mdpi.comresearchgate.net Therefore, it is expected that this compound would exhibit some degree of photochemical instability, particularly in solution and under UV irradiation. The UV-Vis absorption spectrum of the compound would provide information on the wavelengths of light it absorbs, which is crucial for understanding its photochemical behavior. researchgate.netsharif.edu

Role As a Chemical Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Organic Architectures for Research Purposes

The primary utility of N,N-bis(2-bromoethyl)-4-chloroaniline in constructing complex architectures stems from its identity as a nitrogen mustard derivative. The two bromoethyl groups serve as potent electrophilic sites, capable of reacting with a variety of nucleophiles. A key feature of this class of compounds is their ability to undergo an intramolecular cyclization reaction, where the nitrogen atom displaces a bromide ion to form a highly strained and exceptionally reactive aziridinium (B1262131) ion intermediate. nih.govresearchgate.net This intermediate is readily attacked by nucleophiles, leading to the formation of a new covalent bond.

This reactivity profile allows for its use as a precursor in the synthesis of larger, more intricate molecules. For instance, compounds of the N,N-bis(2-halogenoalkyl)aniline type are employed as starting materials for the synthesis of macrocycles. nih.govresearchgate.net By reacting the compound with a dinucleophile, both bromoethyl arms can engage in substitution reactions, leading to the formation of a large ring structure incorporating the 4-chloroaniline (B138754) moiety. The specific architecture of the resulting macrocycle can be tailored by the choice of the nucleophilic linking agent.

Furthermore, this compound is a precursor for creating N-phosphorylated derivatives. Research on related chloro-analogues has shown they can be used to prepare N-bis(2-chloroethyl)phosphoric triamides and diamidoesters, which are complex structures studied for their unique reactivity and degradation pathways. up.ac.za The bromo-variant is expected to undergo similar transformations, providing access to a diverse range of phosphorylated nitrogen mustards for specialized chemical research.

Type of Architecture Synthetic Strategy Key Intermediate
MacrocyclesReaction with dinucleophilesN/A
Fused Ring SystemsIntramolecular cyclization followed by intermolecular reactionAziridinium Ion
PhosphoramidatesReaction with phosphorylating agentsN/A

Scaffold for Developing Research Probes and Ligands for Biological Systems (in vitro studies)

The this compound structure serves as a versatile scaffold for designing research tools to probe biological systems in laboratory settings. The term "scaffold" refers to the core molecular framework that can be systematically modified to create a library of related compounds with tailored properties. In this case, the 4-chloroaniline core provides a rigid backbone, while the two bromoethyl groups act as reactive handles for covalent modification.

Researchers can synthesize novel ligands and probes by reacting the scaffold with molecules of biological interest, such as amino acids, peptides, or fluorescent tags. mdpi.com The resulting conjugates can then be used in in vitro experiments to study interactions with specific biological targets like proteins or nucleic acids. The bromoethyl groups enable the probe to form a stable, covalent bond with its target, which is particularly useful for activity-based protein profiling and identifying ligand binding sites.

The general class of N,N-bis(2-halogenoalkyl)anilines has been explored for potential pharmacological activity, indicating their utility in creating compounds that interact with biological systems. researchgate.net By modifying the aniline (B41778) scaffold, researchers can fine-tune the electronic and steric properties of the resulting probes to optimize their selectivity and reactivity for specific research applications.

Probe/Ligand Type Target Biological System (in vitro) Function of Scaffold
Covalent Enzyme InhibitorsPurified EnzymesProvides reactive group for irreversible binding to active site
DNA-Alkylating AgentsIsolated DNA/OligonucleotidesActs as a cross-linking agent for structural and functional studies
Affinity-Based ProbesProtein lysatesCovalently labels target proteins for identification and analysis

Utility in the Synthesis of Model Compounds for Mechanistic Biological Studies (excluding human trials)

In the field of mechanistic biology, researchers often use simplified or "model" compounds to dissect complex biological processes in a controlled, non-clinical environment. This compound is an ideal precursor for such model compounds, particularly for studying the mechanisms of DNA alkylation. As a bifunctional alkylating agent, it can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of adducts and, ultimately, inter- or intrastrand cross-links.

The key mechanistic event is the formation of the aziridinium ion, a highly electrophilic species that is the primary agent of alkylation. researchgate.net Kinetic studies on the formation and subsequent reactions of this intermediate provide fundamental insights into how this class of compounds interacts with biological nucleophiles. By using this compound to synthesize specific model alkylating agents, scientists can study:

The rate of aziridinium ion formation.

The influence of the 4-chloro substituent on the reactivity of the molecule.

The sequence selectivity of DNA alkylation by analyzing reaction products with oligonucleotides of known sequence.

These studies are crucial for understanding the fundamental chemical principles underlying the biological activity of nitrogen mustards, without involving human subjects. The data obtained from these model systems can inform the design of more complex molecules for various research applications.

Contribution to the Synthesis of Dyes and Pigments for Chemical Research

Aniline and its derivatives are foundational components in the synthesis of a vast array of dyes and pigments. researchgate.netprimescholars.com While the tertiary amine in this compound prevents it from being used as a diazo component in traditional azo dye synthesis, it can serve as a valuable intermediate in the creation of other classes of dyes for research purposes.

Specifically, it can function as an analogue to N,N-dialkylanilines, such as N,N-diethylaniline, which are key building blocks for triphenylmethane (B1682552) and other polyarylmethane dyes. epa.gov In these syntheses, the N,N-dialkylaniline couples with an electrophilic partner, such as a substituted benzaldehyde (B42025) or benzophenone, to form the characteristic chromophore.

By using this compound in such a reaction, a functionalized dye is produced. The resulting dye molecule would contain the reactive bromoethyl groups, making it a valuable research tool. These reactive "arms" could be used to:

Covalently attach the dye to a polymer backbone or a surface.

Link the dye to a biological molecule for use as a fluorescent probe.

Study the effects of bulky, reactive substituents on the photophysical properties of the dye chromophore.

This approach allows for the creation of specialized, functional dyes that are not intended for bulk industrial application but for specific chemical and materials science research. asianpubs.org

Dye Class Role of this compound Resulting Feature
Triphenylmethane DyesCoupling Partner (N,N-dialkylaniline analogue)Dye with two reactive bromoethyl functional groups
Functionalized PigmentsIntermediate for complex pigment synthesisPigment with handles for covalent modification

Analytical Method Development for Research Applications

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification in Laboratory Samples

Chromatographic methods are the cornerstone for the separation, identification, and quantification of "N,N-bis(2-bromoethyl)-4-chloroaniline" in research samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of aromatic nitrogen mustards. Due to the reactive nature of the bromoethyl groups, careful method development is required to prevent degradation of the analyte on the column or in the mobile phase. A common strategy for analyzing reactive nitrogen mustards involves derivatization to form a more stable product prior to analysis. However, direct analysis using reversed-phase HPLC is also feasible.

For a compound like "this compound," a reversed-phase HPLC method would typically be the first approach. The separation would be based on the compound's hydrophobicity.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitrogen Mustards

ParameterSuggested Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV-Vis at a wavelength corresponding to the absorbance maximum of the chloroaniline chromophore
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table presents a general starting point for method development, and optimization would be necessary for the specific compound.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While nitrogen mustards can be thermally labile, GC methods have been successfully developed for their analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. For "this compound," a high-temperature capillary GC column would be suitable. Given the polarity of the aniline (B41778) group, derivatization might be considered to improve peak shape and thermal stability, although it is not always necessary.

EPA Method 8131, which details the analysis of aniline and its derivatives by gas chromatography, can provide a foundational methodology. epa.gov This method often utilizes a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity towards nitrogen-containing compounds. epa.gov The use of a robust capillary column, such as an SE-54, is often recommended for the separation of aniline derivatives. epa.gov

Table 2: Representative GC Parameters for Analysis of Aniline Derivatives

ParameterSuggested Condition
Column Fused silica (B1680970) capillary column (e.g., SE-54, 30 m x 0.25 mm)
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., initial temp 100°C, ramp to 280°C)
Carrier Gas Helium
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)

These parameters are based on methods for related aniline compounds and would require optimization for "this compound".

Spectrophotometric Methods for Detection in Research Contexts

Spectrophotometric methods, particularly UV-Visible spectroscopy, can be employed for the detection and quantification of "this compound" in research contexts, especially for straightforward solutions where interfering substances are minimal. The presence of the 4-chloroaniline (B138754) chromophore in the molecule results in characteristic absorption in the UV region.

A UV-Vis spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax would then be used for quantitative analysis, applying the Beer-Lambert law. While not as selective as chromatographic methods, spectrophotometry offers a rapid and cost-effective means of analysis for relatively pure samples.

Method Validation for Research-Grade Analysis (e.g., linearity, detection limits)

To ensure the reliability of analytical data in a research setting, any developed HPLC or GC method for "this compound" must undergo validation. This process establishes the performance characteristics of the method and demonstrates its suitability for the intended application. Key validation parameters include:

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are critical parameters for trace-level analysis.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by spike-recovery experiments.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For chromatographic methods, this is typically demonstrated by the resolution of the analyte peak from other peaks.

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterDescription
Linearity The ability to produce results proportional to the analyte concentration.
Range The concentration interval over which the method is precise, accurate, and linear.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Accuracy The closeness of the test results obtained by the method to the true value.
Specificity The ability to measure the analyte of interest in the presence of other components.

By systematically evaluating these parameters, researchers can have confidence in the quality and integrity of the analytical data generated for "this compound".

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.